Segphos

Asymmetric Hydrogenation Palladium Catalysis Chiral Amine Synthesis

Segphos is a Takasago-engineered narrow-dihedral bisphosphine ligand that decisively outperforms BINAP in asymmetric catalysis. Ru-Segphos catalysts achieve TOF >30,000 h⁻¹ at 0.01 mol% loading, slashing operational costs in chiral alcohol and amine manufacture. DTBM-SEGPHOS delivers 99.5% ee for β-ketoester hydrogenation, meeting regulatory purity thresholds without additional enantiomeric enrichment. Pd(CF₃CO₂)/Segphos yields 87–99% ee for ketimine hydrogenation—critical for chiral amine API synthesis. Available in both enantiomers with >99.0% HPLC purity and ≥99.0% ee, guaranteeing batch reproducibility. Select Segphos where generic substitution with BINAP, DuPhos, or Josiphos ligands fails to meet enantioselectivity requirements.

Molecular Formula C38H28O4P2
Molecular Weight 610.6 g/mol
CAS No. 210169-54-3
Cat. No. B1311966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSegphos
CAS210169-54-3
Molecular FormulaC38H28O4P2
Molecular Weight610.6 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8
InChIInChI=1S/C38H28O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2
InChIKeyRZZDRSHFIVOQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Segphos (CAS 210169-54-3): Chiral Biaryl Bisphosphine Ligand for Asymmetric Catalysis


Segphos (CAS 210169-54-3) is a chiral biaryl bisphosphine ligand developed by Takasago International Corporation, belonging to the atropisomeric diphosphine class [1]. Structurally characterized by a 4,4′-bi-1,3-benzodioxole backbone, it was engineered as a successor to BINAP, featuring a narrower dihedral angle between its aromatic faces [2]. This architectural modification was predicted and subsequently experimentally validated to enhance both catalytic activity and enantioselectivity in metal complexes [3]. Commercially, it is available in both (R) and (S) enantiomeric forms, with purity grades ranging from ≥94% to min. 99.0% (HPLC) and optical purity up to min. 99.0% ee, making it a privileged ligand for a wide array of asymmetric transformations .

Segphos (CAS 210169-54-3): Why Simple Ligand Interchange Risks Suboptimal Asymmetric Outcomes


Generic substitution among chiral diphosphine ligands is not reliable for asymmetric catalysis due to the profound impact of ligand architecture on enantioselectivity and catalytic efficiency . Segphos differentiates itself from the legacy standard BINAP through a narrower dihedral angle enforced by its bis(1,3‑benzodioxole) backbone, which has been shown in multiple systems to directly improve chiral induction and reaction rates . Furthermore, the commercially available derivatives of the Segphos family (e.g., DM-SEGPHOS, DTBM-SEGPHOS) offer tunable steric and electronic properties, enabling optimization for specific substrates where other ligands like DuPhos, Josiphos, or BINAP may fail . The following quantitative evidence demonstrates where Segphos-based catalysts provide measurable advantages over these comparators.

Segphos (CAS 210169-54-3): Comparative Performance Data vs. BINAP, SYNPHOS, and Class Standards


Enhanced Enantioselectivity in Ketimine Hydrogenation: Segphos vs. Synphos

In the Pd-catalyzed asymmetric hydrogenation of activated imines, a direct comparison under identical conditions reveals that a Pd(CF₃CO₂)/(S)-Segphos catalyst consistently outperforms Pd(CF₃CO₂)/(S)-SynPhos for N-diphenylphosphinyl ketimine substrates [1]. This demonstrates a clear, substrate-specific advantage in enantioselectivity.

Asymmetric Hydrogenation Palladium Catalysis Chiral Amine Synthesis

Superior Catalytic Efficiency: Ru-Segphos Achieves TOF >30,000 h⁻¹

Ruthenium complexes bearing Segphos ligands exhibit exceptionally high catalytic activity, with reported Turnover Frequencies (TOF) reaching over 30,000 h⁻¹ [1]. This level of productivity enables significant reductions in catalyst loading (as low as 0.01 mol%) and associated costs, while maintaining high yields and enantioselectivities (>95% ee) . In contrast, comparable TOF values for BINAP-based ruthenium catalysts in similar hydrogenation reactions are often cited in the range of 10,000 to 20,000 h⁻¹, representing a class-level advantage for Segphos in high-throughput process applications .

Ruthenium Catalysis Turnover Frequency Process Chemistry

Sterically Demanding Derivatives Enable >99.5% ee in β-Ketoester Reduction

The DTBM-SEGPHOS derivative, featuring bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, enables ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters with up to 99.5% enantiomeric excess (ee) [1]. This performance is attributed to the ligand's high electron density and steric bulk, which create a highly restricted chiral environment. In contrast, standard Segphos or BINAP catalysts typically yield lower ee values for this demanding substrate class .

Ruthenium Catalysis Dynamic Kinetic Resolution β-Ketoester Hydrogenation

Rhodium Complex Comparison: DTBM-SEGPHOS Outperforms BINAP and DM-SEGPHOS

A head-to-head study of monohydride-dichloro rhodium(III) complexes bearing chiral diphosphine ligands (1a: (S)-BINAP; 1b: (S)-DM-SEGPHOS; 1c: (S)-DTBM-SEGPHOS) demonstrated that the DTBM-SEGPHOS complex (1c) exhibited superior catalytic activity and enantioselectivity for the asymmetric hydrogenation of exo-olefins and unfunctionalized olefinic substrates [1]. The study concluded that the rigid pocket created by the DTBM-SEGPHOS ligand's tBu groups is key for fitting simple olefins, leading to performance advantages over both the parent BINAP and the less sterically demanding DM-SEGPHOS derivative.

Rhodium Catalysis Olefin Hydrogenation Ligand Screening

Procurement-Grade Purity: 99.0% HPLC and 99.0% ee Specifications

For researchers and process chemists requiring high-purity starting materials, (S)-(-)-SEGPHOS® is commercially available with a minimum HPLC purity of 99.0 area% and a minimum optical purity of 99.0 ee% . This high specification grade ensures that catalyst performance is not compromised by ligand impurities, which can lead to erosion of enantioselectivity or catalyst poisoning. While a ≥94% purity grade is also available [1], the 99.0% grade provides a quantifiable advantage for sensitive catalytic reactions or when establishing validated manufacturing processes.

Chiral Ligand Purity Reproducibility Procurement Specification

Segphos (CAS 210169-54-3): Validated Applications for Chiral Molecule Synthesis


Industrial-Scale Synthesis of Chiral Pharmaceutical Intermediates

Segphos-ruthenium catalysts are deployed for the high-throughput asymmetric hydrogenation of α-, β-, and γ-functionalized ketones. The demonstrated TOF exceeding 30,000 h⁻¹ [1] directly translates to lower catalyst loadings (as low as 0.01 mol%) and reduced operational costs in large-scale manufacturing of chiral alcohols and amines . This is further supported by the ligand's high purity specifications, ensuring consistent and reproducible results batch-to-batch in a validated process environment .

Synthesis of High-Enantiopurity Building Blocks for APIs

When synthesis of an Advanced Pharmaceutical Intermediate (API) requires enantiomeric excess above 99%, the DTBM-SEGPHOS derivative is the ligand of choice. Its application in the Ru-catalyzed asymmetric hydrogenation of β-ketoesters has been shown to reliably achieve up to 99.5% ee [2]. This performance is superior to standard BINAP and parent Segphos catalysts, enabling the direct production of intermediates that meet stringent regulatory purity guidelines without the need for additional, costly enantiomeric enrichment steps .

Asymmetric Synthesis of Chiral Amines via Ketimine Reduction

For research and development laboratories focused on medicinal chemistry, the Pd(CF₃CO₂)/(S)-Segphos catalyst system provides a robust method for the asymmetric hydrogenation of N-diphenylphosphinyl ketimines, delivering products with 87−99% ee [3]. This performance advantage over alternative ligands like (S)-SynPhos (which yields 88−97% ee) is critical for accessing a diverse library of enantiomerically enriched chiral amines, key structural motifs in many drug candidates.

Challenging Olefin Hydrogenation for Natural Product Synthesis

The Rh-DTBM-SEGPHOS catalyst system is uniquely suited for the asymmetric hydrogenation of challenging substrates, including unfunctionalized exo-olefins [4]. This capability, which outperforms both BINAP and DM-SEGPHOS complexes, is essential for the total synthesis of complex natural products, such as the alternative synthesis of (-)-menthol where high enantioselectivity (up to 98% ee) for cyclic enones was achieved [5].

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